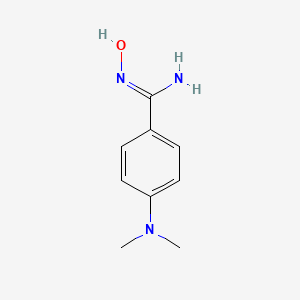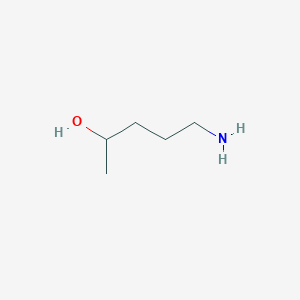![molecular formula C24H24B2Br2N2O4 B1279270 4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide CAS No. 420816-02-0](/img/structure/B1279270.png)
4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide is a derivative of 4,4'-bipyridyl, which is known to act as an organocatalyst in various chemical reactions. The structure of this compound suggests that it may have applications in catalysis and materials science due to the presence of boron centers, which are often involved in binding with organic substrates and facilitating chemical transformations.
Synthesis Analysis
The synthesis of related bipyridinium compounds typically involves the reaction of 4,4'-bipyridyl with other reagents to introduce functional groups at the nitrogen atoms. For example, 4,4'-bipyridyl has been used as a catalyst in the reduction of nitroarenes to anilines using bis(neopentylglycolato)diboron, indicating that bipyridyl derivatives can be synthesized through reactions with boron-containing reagents .
Molecular Structure Analysis
The molecular structure of bipyridinium derivatives can be quite complex, as seen in the synthesis of hybrid bromobismuthates with 1,1'-(1,n-alkanediyl)bis(4-methylpyridinium) structures . These structures can range from zero-dimensional to multi-dimensional networks, depending on the specific substituents and reaction conditions. The presence of boron in the compound of interest suggests that it may form similar complex structures.
Chemical Reactions Analysis
Bipyridinium ions are known to form charge-transfer complexes with various anions, as demonstrated by the luminescent complexes formed with tetrakis[3,5-bis(trifluoromethyl)phenyl]borate anion . This suggests that the compound may also participate in charge-transfer interactions, which could be useful in the development of luminescent materials or sensors.
Physical and Chemical Properties Analysis
The physical and chemical properties of bipyridinium salts can be influenced by their substituents. For instance, fluorinated boronic acid-appended bipyridinium salts have been used for diol recognition via (19)F NMR spectroscopy, indicating that the introduction of boronic acid groups can impart specific binding properties to the molecule . Additionally, the crystal structures of various bipyridyl(ferrocenyl)boronium derivatives have shown that the boron atom typically has a distorted tetrahedral coordination, which could affect the reactivity and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Macrocyclic π-Electron-Acceptor Systems
Research by Colquhoun et al. (2009) explores the synthesis of macrocyclic π-electron-acceptor systems using 4,4'-bipyridinium derivatives. These systems are resilient to various acids, bases, and nucleophiles and demonstrate reversible reduction capabilities. They are particularly notable for their potential in complexation with π-donor arenes, as demonstrated through single-crystal X-ray analysis and NMR studies in solution (Colquhoun et al., 2009).
Electrochromic Devices
Sydam et al. (2013) synthesized a novel electrochromic viologen using 4,4'-bipyridinium derivatives, showing high contrast and efficiency in electrochromic devices. These devices display reversible color transitions between transparent and deep blue, indicating potential applications in electrochromic windows or displays (Sydam et al., 2013).
Photochromic Properties in Coordination Polymers
Liu et al. (2017) studied the impact of charge distribution on photochromic properties in 1D coordination polymers. They used 4,4'-bipyridinium derivatives in reactions with CdCl2·2.5H2O, leading to complexes exhibiting different photochromic behavior. This signifies the influence of charge distribution on the photochromic properties of coordination polymers (Liu et al., 2017).
Hydrogen-Bonding and π-Stacking Interactions
Research by Dorn et al. (2005) focused on the hydrogen-bonding and π-stacking interactions of linear bipyridinium cations. They synthesized various bipyridinium compounds and analyzed their crystal packing, revealing significant insights into the interaction dynamics of these cations with different anions (Dorn et al., 2005).
Photo- and Hydrochromic Organometallics
Liu (2018) explored the use of methyl viologen cations derived from 4,4'-bipyridinium in novel organometallic compounds. These compounds demonstrate unique photo- and hydrochromic behaviors, suggesting their potential in photoinduced electron transfer applications (Liu, 2018).
Uranyl Coordination Polymers
Zeng et al. (2019) utilized a bipyridinium-based carboxylic acid in the synthesis of novel uranyl coordination compounds. These compounds were evaluated for ion-exchange properties, particularly in the context of removing perrhenate from aqueous solutions, highlighting the potential for environmental remediation applications (Zeng et al., 2019).
Eigenschaften
IUPAC Name |
[2-[[4-[1-[(2-boronophenyl)methyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]methyl]phenyl]boronic acid;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24B2N2O4.2BrH/c29-25(30)23-7-3-1-5-21(23)17-27-13-9-19(10-14-27)20-11-15-28(16-12-20)18-22-6-2-4-8-24(22)26(31)32;;/h1-16,29-32H,17-18H2;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSHOLZYTUDGAF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4B(O)O)(O)O.[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24B2Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436511 |
Source


|
| Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide | |
CAS RN |
420816-02-0 |
Source


|
| Record name | 1,1'-Bis[(2-boronophenyl)methyl]-4,4'-bipyridin-1-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)
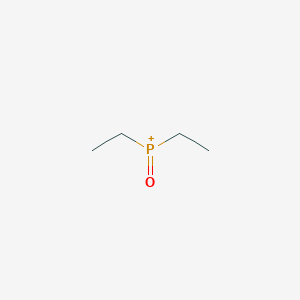
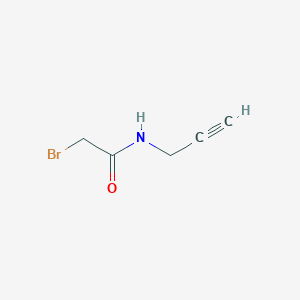
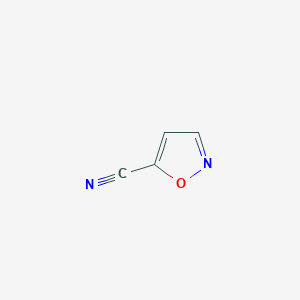
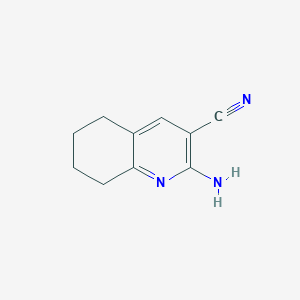
![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)




